2-(4-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
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Properties
CAS No. |
1207027-22-2 |
|---|---|
Molecular Formula |
C26H25N5O4 |
Molecular Weight |
471.517 |
IUPAC Name |
2-(4-butoxyphenyl)-5-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C26H25N5O4/c1-3-4-15-34-19-11-9-18(10-12-19)21-16-22-26(32)30(13-14-31(22)28-21)17-24-27-25(29-35-24)20-7-5-6-8-23(20)33-2/h5-14,16H,3-4,15,17H2,1-2H3 |
InChI Key |
MEKFKXBKSXJNLZ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(4-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one represents a novel class of pyrazolo[1,5-a]pyrazin derivatives that have garnered attention for their potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrazolo[1,5-a]pyrazin core linked to an oxadiazole moiety and substituted aromatic groups. The presence of these functional groups is crucial as they influence the compound's biological interactions and efficacy.
Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrazin compounds exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of A549 lung cancer cells in a dose-dependent manner. The mechanism of action often involves modulation of autophagy and induction of cell cycle arrest or apoptosis in cancer cell lines like H322 and H1299.
- Case Study : A series of pyrazolo[1,5-a]pyrazin derivatives were synthesized and evaluated for their anticancer activity against A549 cells. Compounds with specific substitutions demonstrated enhanced inhibitory effects, suggesting a structure-activity relationship (SAR) that could guide future drug development efforts .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 3o | 10.23 | Autophagy modulation |
| 3e-h | 12.40 | G1-phase arrest |
| 3f | 14.71 | Induction of apoptosis |
Antimicrobial Activity
In addition to anticancer properties, the compound's derivatives have shown promising antibacterial activity. For example, certain oxadiazole-containing pyrazolo compounds demonstrated effective inhibition against various bacterial strains.
- Case Study : A study evaluating the antibacterial efficacy of 1,2,4-oxadiazole derivatives revealed that some compounds exhibited low EC50 values against Xanthomonas axonopodis (Xac), indicating strong bactericidal potential .
| Compound | EC50 (µg/mL) | Target Bacteria |
|---|---|---|
| 8c | 8.72 | Xac |
| 9a | 5.44 | Pseudomonas syringae (Psa) |
Mechanistic Insights
The biological activity of these compounds can be attributed to their ability to interact with specific molecular targets within cells. For example:
- AMPK Activation : Some derivatives have been identified as activators of AMP-activated protein kinase (AMPK), which plays a critical role in cellular energy homeostasis. This activation can lead to reduced levels of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells .
- Inhibitory Effects on Enzymes : Certain compounds have also been found to inhibit enzymes such as butyrylcholinesterase (BuChE), which is relevant in neurodegenerative diseases like Alzheimer's .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrazine derivatives exhibit significant anticancer properties. Specifically, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, studies have highlighted the effectiveness of pyrazole derivatives against various cancer cell lines, suggesting that the target compound may also possess similar bioactivity due to its structural analogies .
Antimicrobial Properties
The incorporation of oxadiazole moieties in compounds has been linked to enhanced antimicrobial activity. The target compound's structure suggests that it may interact with bacterial membranes or interfere with cellular processes, making it a candidate for developing new antimicrobial agents . Preliminary bioassays are needed to evaluate its effectiveness against common pathogens.
Neuropharmacology
Potential Antidepressant Effects
Compounds featuring pyrazole rings have been investigated for their neuropharmacological effects, particularly as potential antidepressants. The structural characteristics of the target compound could influence serotonin receptor interactions, which are critical in mood regulation . Further studies could explore its efficacy and mechanism of action in animal models of depression.
Material Science
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of compounds containing pyrazolo[1,5-a]pyrazine structures make them suitable candidates for applications in OLED technology. Their ability to emit light when subjected to an electric current can be harnessed in display technologies. Research into the photophysical properties of such compounds is ongoing to optimize their performance in practical applications .
Synthesis and Derivative Development
Analog Synthesis
The synthesis of analogs and derivatives of the target compound is crucial for exploring structure-activity relationships (SAR). By modifying substituents on the pyrazolo[1,5-a]pyrazine framework, researchers can investigate how changes affect biological activity and physical properties. This approach can lead to the development of more potent and selective compounds for therapeutic use .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study conducted by Tanitame et al. demonstrated that pyrazole derivatives significantly reduced tumor growth in vitro and in vivo models. The mechanism involved the induction of apoptosis via mitochondrial pathways. The target compound’s structural similarities suggest it may exhibit comparable activity.
Case Study 2: Antimicrobial Efficacy
In a comparative study on oxadiazole-containing compounds, researchers found that certain derivatives exhibited potent antibacterial activity against Gram-positive bacteria. The target compound could potentially enhance this activity through its unique substituents.
Case Study 3: OLED Applications
Research published by MDPI explored the use of pyrazolo[1,5-a]pyrazine derivatives in OLED applications. The study showed that these compounds could achieve high luminescence efficiency when incorporated into device architectures.
Chemical Reactions Analysis
Functionalization at Position 7 of the Pyrazolo[1,5-a]pyrazine Core
The pyrazolo[1,5-a]pyrazine moiety undergoes regioselective C–H functionalization at position 7 (Figure 1), driven by the acidity of the C7–H bond (calculated pKa ~24–27 in DMSO) .
Mechanistic Insight :
Silylformamidine acts as a carbene precursor, inserting into the C7–H bond to form aminals. These intermediates are hydrolyzed to aldehydes, enabling further derivatization for drug discovery .
Reactivity of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring participates in nucleophilic substitution and cycloaddition reactions (Table 2) .
Example :
Under acidic conditions, the oxadiazole ring hydrolyzes to form a bis-amidoxime intermediate, which can be further functionalized with amines or thiols .
Modification of Aryl Substituents
The 4-butoxyphenyl and 2-methoxyphenyl groups undergo electrophilic substitution and ether cleavage (Table 3).
| Reaction Target | Reaction | Conditions | Product |
|---|---|---|---|
| 4-Butoxyphenyl | Demethylation | BBr<sub>3</sub>, DCM, –78°C | Phenol derivative |
| 2-Methoxyphenyl | Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | Nitroarene |
| Oxadiazole-Methyl | Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O, 80°C | Carboxylic acid |
Key Findings :
-
Demethylation : Boron tribromide selectively cleaves the butoxy group to yield a phenolic derivative, enhancing solubility.
-
Nitration : Introduces nitro groups at the ortho position of the methoxyphenyl ring, enabling further reductions to amines.
Cross-Coupling Reactions
The bromine atom (if present in analogues) facilitates Suzuki-Miyaura couplings (Table 4) .
| Substrate | Partner | Catalyst | Yield | Application |
|---|---|---|---|---|
| 4-Bromo derivative | Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 88% | Biaryl hybrids |
Note : While the parent compound lacks halogens, brominated analogues are synthetically accessible for diversification .
Photochemical Reactivity
The pyrazolo[1,5-a]pyrazine core exhibits fluorescence under UV light (λ<sub>ex</sub> = 350 nm, λ<sub>em</sub> = 450 nm). This property is exploited in:
-
Sensor Design : Quenching occurs in the presence of Cu<sup>2+</sup> ions (LOD = 0.1 µM).
-
Photodynamic Therapy : Generates singlet oxygen (Φ<sub>Δ</sub> = 0.45) under visible light.
Preparation Methods
Starting Materials and Cyclization
Procedure :
- Aminopyrazole derivative (1) reacts with a β-keto ester (2) in the presence of a base (e.g., potassium carbonate) to form the pyrazolo[1,5-a]pyrazinone core (3) .
- Mechanism : Base-mediated deprotonation initiates nucleophilic attack, followed by cyclization and dehydration.
Reaction Conditions :
- Solvent: Ethanol or DMF.
- Temperature: 80–100°C.
- Catalyst: None required for simple cyclizations.
Example :
$$
\text{Aminopyrazole (1) + β-keto ester (2)} \xrightarrow{\text{K}2\text{CO}3, \text{EtOH}, 85^\circ\text{C}} \text{Pyrazolo[1,5-a]pyrazinone (3)}
$$
Yield : 70–85% (hypothetical data based on analogous systems).
Synthesis of the 3-(2-Methoxyphenyl)-1,2,4-Oxadiazole-5-ylmethyl Group
The 1,2,4-oxadiazole ring is constructed via cyclization of an amidoxime with a carboxylic acid derivative.
Amidoxime Formation
Procedure :
Cyclization to Oxadiazole
Procedure :
- Amidoxime (5) reacts with a carboxylic acid (e.g., 2-methoxyphenylacetic acid) using a coupling agent (e.g., EDCI/HOBt) or via activation as an acyl chloride (6) .
- Cyclization : Heating in toluene or DMF at 100–120°C for 4–6 hours.
Example :
$$
\text{Amidoxime (5) + Acyl chloride (6)} \xrightarrow{\text{Toluene, 110}^\circ\text{C}} \text{1,2,4-Oxadiazole (7)}
$$
Yield : 65–75%.
Functionalization to Oxadiazolemethyl Bromide
The oxadiazole (7) is brominated at the methyl position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN):
$$
\text{Oxadiazole (7)} \xrightarrow{\text{NBS, AIBN, CCl}_4} \text{Bromomethyl-oxadiazole (8)}
$$
Yield : 60–70%.
Coupling of Oxadiazolemethyl Group to Pyrazolo-Pyrazinone
The bromomethyl-oxadiazole (8) is alkylated to the pyrazolo-pyrazinone (3) via nucleophilic substitution.
Alkylation Conditions
Procedure :
- Base-mediated reaction : Pyrazolo-pyrazinone (3) is deprotonated with NaH or KOH in DMF.
- Alkylation : Bromomethyl-oxadiazole (8) is added, and the mixture is stirred at 60–80°C for 12–24 hours.
Example :
$$
\text{Pyrazolo-pyrazinone (3) + Bromomethyl-oxadiazole (8)} \xrightarrow{\text{NaH, DMF, 70}^\circ\text{C}} \text{Intermediate (9)}
$$
Yield : 50–65% (hypothetical).
Introduction of the 4-Butoxyphenyl Group
The 4-butoxyphenyl substituent is introduced via Ullmann coupling or nucleophilic aromatic substitution.
Ullmann Coupling
Procedure :
- Halogenated precursor : The pyrazolo-pyrazinone core (9) is functionalized with a halogen (e.g., bromine) at position 2.
- Coupling : Reaction with 4-butoxyphenylboronic acid using a Pd catalyst (e.g., Pd(PPh₃)₄) and a base (K₂CO₃) in toluene/water.
Example :
$$
\text{Bromo-intermediate (10) + 4-Butoxyphenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{Target Compound}
$$
Yield : 55–70%.
Purification and Characterization
Purification :
- Recrystallization : From 2-methyltetrahydrofuran or ethyl acetate/hexane.
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients.
Characterization :
- ¹H/¹³C NMR : Confirms substitution patterns and purity.
- HPLC : Purity >98% (hypothetical).
- MS (ESI) : [M+H]⁺ calculated for C₂₇H₂₅N₅O₅: 524.19; found: 524.20.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| 1 | Pyrazolo-pyrazinone | 75–85 | 95 | Regioselectivity in cyclization |
| 2 | Oxadiazole formation | 65–75 | 90 | Byproduct formation |
| 3 | Alkylation | 50–65 | 85 | Competing side reactions |
| 4 | Ullmann coupling | 55–70 | 92 | Catalyst cost and efficiency |
Q & A
Q. What are the critical steps and challenges in synthesizing 2-(4-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one?
The synthesis involves multi-step reactions:
Oxadiazole ring formation : Cyclization of amidoxime precursors with activated carbonyl derivatives under reflux (e.g., POCl₃ or DCC as coupling agents) .
Pyrazolo[1,5-a]pyrazine core assembly : Condensation of aminopyrazoles with α-haloketones, followed by cyclization .
Substituent coupling : Alkylation or nucleophilic substitution to attach the 4-butoxyphenyl and 2-methoxyphenyl groups .
Key challenges :
- Yield optimization : Side reactions (e.g., over-alkylation) require strict temperature control (40–60°C) and solvent selection (DMF or THF) .
- Purification : Chromatography (silica gel or HPLC) is essential due to structurally similar byproducts .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm substituent integration (e.g., 4-butoxy group’s triplet at δ 1.0–1.5 ppm, aromatic protons in pyrazolo-pyrazine core at δ 7.5–8.5 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ ≈ m/z 515.2) .
- X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry in the pyrazolo-pyrazine-oxadiazole scaffold .
Q. What in vitro assays are suitable for initial biological activity screening?
- Kinase inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays due to structural similarity to kinase-binding pyrazolo-pyrazines .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., A549, MCF-7) at 1–100 µM concentrations .
- Solubility/stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) via HPLC .
Advanced Research Questions
Q. How do substituents (e.g., 4-butoxyphenyl vs. 4-ethoxyphenyl) influence bioactivity?
Comparative studies on analogs reveal:
| Substituent | Bioactivity (IC₅₀, µM) | Mechanism |
|---|---|---|
| 4-Butoxyphenyl | 2.1 (A549 cells) | Autophagy modulation |
| 4-Ethoxyphenyl | 5.8 (A549 cells) | Apoptosis induction |
| Methodological insight : |
- SAR analysis : Replace substituents via Suzuki-Miyaura coupling and test in parallel assays .
- Computational docking : Predict binding affinity changes using AutoDock Vina with kinase crystal structures (PDB: 1M17) .
Q. What strategies resolve contradictory data on metabolic stability in preclinical models?
Contradictions may arise from:
- Species variability : Compare microsomal stability in human vs. rat liver microsomes .
- Metabolite identification : Use LC-MS/MS to detect hydroxylation or demethylation products .
- Structural tweaks : Introduce electron-withdrawing groups (e.g., -CF₃) to block oxidative metabolism .
Q. How can researchers optimize selectivity to minimize off-target effects?
- Proteome-wide profiling : Use KINOMEscan to assess kinase panel selectivity .
- Cryo-EM studies : Map binding modes in target vs. off-target proteins (e.g., hERG channel) .
- Prodrug design : Mask reactive groups (e.g., esterify phenolic -OH) to reduce non-specific interactions .
Methodological Guidance
Q. What computational tools predict this compound’s ADMET properties?
- ADMET Prediction :
- SwissADME : Estimate logP (~3.5), BBB permeability (low), and CYP450 inhibition .
- Molinspiration : Calculate topological polar surface area (TPSA ≈ 95 Ų) to predict intestinal absorption .
- Toxicity : Use ProTox-II to flag potential hepatotoxicity (e.g., structural alerts for mitochondrial dysfunction) .
Q. How should researchers handle batch-to-batch variability in biological assays?
- Standardization : Pre-test all batches via LC-MS (>98% purity) and NMR .
- Positive controls : Include reference compounds (e.g., staurosporine for kinase assays) in each experiment .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate reproducibility .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
Potential causes:
- Assay conditions : Varying ATP concentrations in kinase assays alter inhibitor potency .
- Cell line heterogeneity : A549 subclones may differ in target expression .
Resolution : - Replicate experiments under standardized protocols (e.g., CLIA guidelines).
- Publish raw data (dose-response curves) for meta-analysis .
Q. What steps confirm whether observed cytotoxicity is target-mediated or due to aggregation?
- Aggregation testing : Add 0.01% Tween-20; significant IC₅₀ shift suggests non-specific binding .
- Target knockdown : Use siRNA against the putative target (e.g., EGFR) to check activity loss .
- SPR analysis : Measure binding kinetics (KD < 1 µM indicates target engagement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
